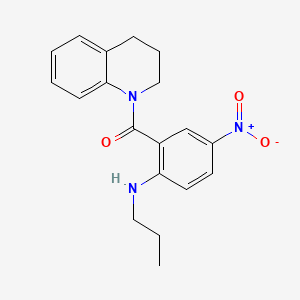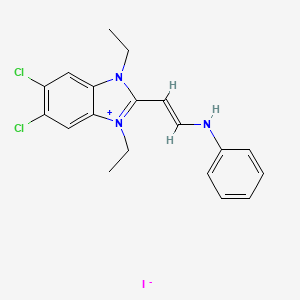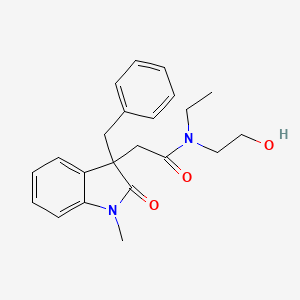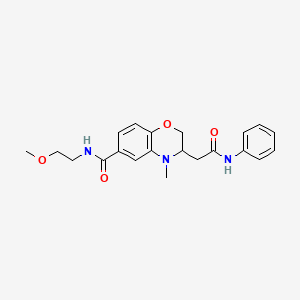
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline, also known as DNQX, is a chemical compound that belongs to the family of quinoxalinediones. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in the central nervous system and their involvement in various neurological disorders.
Mécanisme D'action
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate from binding. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a key process involved in synaptic plasticity and learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in lab experiments is its high potency and specificity for the AMPA receptor. This allows researchers to selectively block the activity of the AMPA receptor and investigate its role in various neurological disorders. However, one of the limitations of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is its potential to affect other glutamate receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of the AMPA receptor in various neurological disorders. Another area of interest is the use of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in combination with other drugs to investigate potential synergistic effects in the treatment of neurological disorders. Finally, the development of new methods for delivering 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline to specific regions of the brain may allow for more targeted investigations of its effects on synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline involves the reaction of 2,3-dichloroquinoxaline with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propylamine and nitric acid to yield 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. The chemical structure of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is shown below:
Applications De Recherche Scientifique
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of AMPA receptors, which are known to play a key role in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-17-10-9-15(22(24)25)13-16(17)19(23)21-12-5-7-14-6-3-4-8-18(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXVXYITBVFUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)
![N-benzyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]sulfamide](/img/structure/B5295378.png)
![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)

![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)

![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-3-methylphenyl}acetamide](/img/structure/B5295452.png)